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Compound of Interest

Compound Name: ALUMINUM PHOSPHIDE

Cat. No.: B068031

A comprehensive guide to the novel allotropes and crystalline phases of aluminum phosphide
(AIP) is presented below, intended for researchers, scientists, and professionals in drug
development. This document delves into the theoretical predictions of new AIP structures,
particularly those stable under high pressure, and outlines the computational methodologies
employed in these discoveries.

Introduction to Aluminum Phosphide

Aluminum phosphide (AIP) is a semiconductor material typically known for its zincblende
crystal structure under ambient conditions.[1][2] It is used in various applications, including as a
fumigant and in the fabrication of light-emitting diodes.[1] The exploration of new allotropes and
crystalline phases of AlP, especially under extreme conditions like high pressure, opens
avenues for discovering materials with novel electronic, optical, and mechanical properties.

Novel Allotropes and Crystalline Phases of
Aluminum Phosphide

Recent computational studies have predicted the existence of several new allotropes and
crystalline phases of AIP, primarily at high pressures. These theoretical discoveries pave the
way for future experimental synthesis of AlP-based materials with tailored functionalities.

High-Pressure Phases of AIP
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At ambient pressure, AIP exists in the zincblende (zb-AlP) structure, which is a semiconductor
with an indirect bandgap of 2.45 eV.[3] Under high pressure, AIP is predicted to undergo a
series of phase transitions to more dense and harder structures.

Utilizing particle swarm optimization techniques combined with first-principle calculations,
several new high-pressure phases have been proposed:

o hR18-AlP: This phase, with an R-3m symmetry, is predicted to emerge at a pressure of 9.9
GPa.[3]

o 0C12-AlP: With a C222 symmetry, this phase is expected to be stable at 20.6 GPa.[3] It is
predicted to have the highest hardness among the newly proposed phases, at 7.9 GPa.[3]

e Cl24-AlIP: This body-centered cubic structure, with 1-43d symmetry, is predicted to be stable
at 55.2 GPa.[3]

In addition to these, other known high-pressure phases include the wurtzite (wz), rocksalt (rs),
NiAs, -Sn, and CsCl structures.[3] The transition to a metallic NiAs phase has been
experimentally observed at an equilibrium pressure of 9.5 £ 5 GPa, with a volume decrease of
approximately 17%.[4]

Unconventional Stoichiometries

First-principles calculations have also suggested the stability of AIP compounds with
unconventional stoichiometries at high pressures:

e Alz2P: Predicted to be stable above 66 GPa.[5]

o AlIP2: The P21 symmetry phase is predicted to be dynamically stable even at atmospheric
pressure, exhibiting a band gap of 1.51 eV and a Vickers hardness of approximately 10.54
GPa, making it a candidate for a hard photoelectric material.[5] Above 91 GPa, other AlP2
phases are also predicted to be stable.[5] The 14/mmm structure of AlPz is predicted to be a
superconductor with an estimated critical temperature (Tc) of 10.2 K at 100 GPa.[5]

o AlPs: Predicted to be stable above 116 GPa.[5] The Immm symmetry phase of AlPs is also
suggested to be a superconductor with a Tc of 3.9 K at 150 GPa.[5]
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Data Presentation

The following tables summarize the quantitative data for the predicted novel allotropes and

crystalline phases of aluminum phosphide.

Table 1: Predicted High-Pressure Phases of AlP
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Table 2: Predicted AIP Phases with Unconventional Stoichiometries
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Experimental and Computational Protocols

While the experimental synthesis of these novel, high-pressure allotropes of AIP has not yet
been reported, this section details the standard synthesis of conventional AIP and the
computational methodologies used to predict the new phases.

Standard Synthesis of Aluminum Phosphide (AlIP)

The conventional synthesis of aluminum phosphide is achieved through the direct
combination of the elements at high temperatures.

Protocol:
e Reactants: High-purity aluminum powder and red phosphorus are used as precursors.

e Reaction: The elements are combined in a stoichiometric ratio (4 Al + Pa — 4 AIP).
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» Conditions: The reaction is carried out under high-temperature and potentially high-pressure
conditions to facilitate the direct reaction.[5]

Computational Protocol for Prediction of Novel Phases

The prediction of new crystalline phases of AIP was achieved using an effective unbiased
structure searching method combined with first-principles calculations.[3][5]

Protocol:

 Structure Prediction: A crystal structure prediction software utilizing a particle swarm
optimization (PSO) algorithm is employed to search for stable and metastable structures of
AlP at various pressures.[3]

 First-Principles Calculations: The Vienna Ab initio Simulation Package (VASP) based on
density functional theory (DFT) is used for geometry optimization and electronic structure
calculations.

[¢]

Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within
the generalized gradient approximation (GGA) is typically used.

[¢]

Pseudopotentials: The projector augmented wave (PAW) method is employed to describe
the interaction between ions and valence electrons.

[¢]

Energy Cutoff: A plane-wave energy cutoff is set (e.g., 520 eV) to ensure the convergence
of the calculations.

[¢]

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid.

 Stability Analysis:

o Thermodynamic Stability: The stability of the predicted phases is evaluated by calculating
their formation enthalpies relative to known phases.

o Dynamic Stability: Phonon dispersion calculations are performed to ensure that the
predicted structures have no imaginary frequencies in their phonon spectra, which would
indicate dynamic instability.
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o Mechanical Stability: The elastic constants of the predicted phases are calculated to verify
their mechanical stability.

o Property Calculations: Once stable structures are identified, their physical properties, such
as hardness, electronic band structure, and density of states, are calculated using the
optimized crystal structures.

Visualization of Relationships and Workflows

The following diagrams illustrate the pressure-induced phase transitions of AIP and the
computational workflow for predicting novel crystalline structures.
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Caption: Pressure-induced phase transitions of aluminum phosphide.
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Caption: Computational workflow for predicting novel AIP phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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